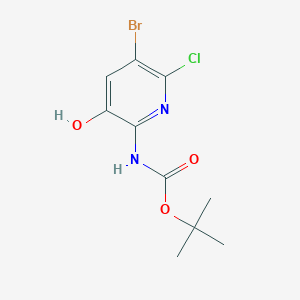

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

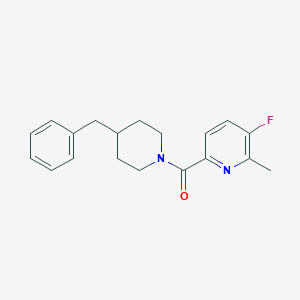

Tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-YL)carbamate is an organic compound . It is often used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved through several steps . The pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. A hydroxylation reaction is then used to introduce a hydroxy group into the 5-bromopyridine. Finally, a tert-butyl carbamate group is introduced into the 5-bromo-3-hydroxypyridine to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromo group, a chloro group, a hydroxy group, and a tert-butyl carbamate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of bromo and hydroxy functional groups. These reactions include condensation, substitution, and hydroxylation .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a molecular weight of 289.13, a density of 1.552, and a predicted boiling point of 363.8±42.0 °C . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .科学的研究の応用

Crystal Structure Analysis

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a compound structurally similar to the one , has been utilized in studies exploring isomorphous crystal structures. This research involved analyzing the crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the significance of hydrogen and halogen bonds involving carbonyl groups. Such studies provide insight into the molecular interactions and crystalline properties of related carbamates, aiding in the understanding of their chemical behavior and potential applications in materials science (Baillargeon et al., 2017).

Organic Synthesis

In organic synthesis, derivatives similar to tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate are often employed as intermediates. For instance, the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan demonstrated the utility of tert-butyl carbamates in constructing complex organic molecules. Such reactions are fundamental in developing pharmacologically active compounds and exploring new synthetic pathways (Padwa et al., 2003).

Protective Group Chemistry

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents. This discovery opens up possibilities for their use as building blocks in organic synthesis, showcasing the versatility of tert-butyl carbamate derivatives in protecting group chemistry. These compounds serve as precursors to N-(Boc)hydroxylamines, which are valuable in synthesizing various organic molecules, including potential drug candidates (Guinchard et al., 2005).

Hydrogen Bond Analysis

Research on carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, contributes to the understanding of molecular architecture through the analysis of hydrogen bonds. The study of these compounds' crystal packing provides insights into the interplay of strong and weak hydrogen bonds, which is crucial for designing molecules with desired physical and chemical properties (Das et al., 2016).

Safety and Hazards

This compound may be toxic and should be avoided direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high heat sources . It should be stored in a dry, cool, and well-ventilated place . Appropriate personal protective equipment, such as laboratory gloves, safety glasses, and protective clothing, should be worn when handling this compound .

将来の方向性

特性

IUPAC Name |

tert-butyl N-(5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O3/c1-10(2,3)17-9(16)14-8-6(15)4-5(11)7(12)13-8/h4,15H,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWPLCBROEIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C=C1O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2696799.png)

![3-Ethenylsulfonyl-N-[4-(furan-2-yl)phenyl]propanamide](/img/structure/B2696803.png)

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)